

# A Comparative Guide to IDH2-Targeted Therapies: Vorasidenib (AG-881) vs. Enasidenib

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## Compound of Interest

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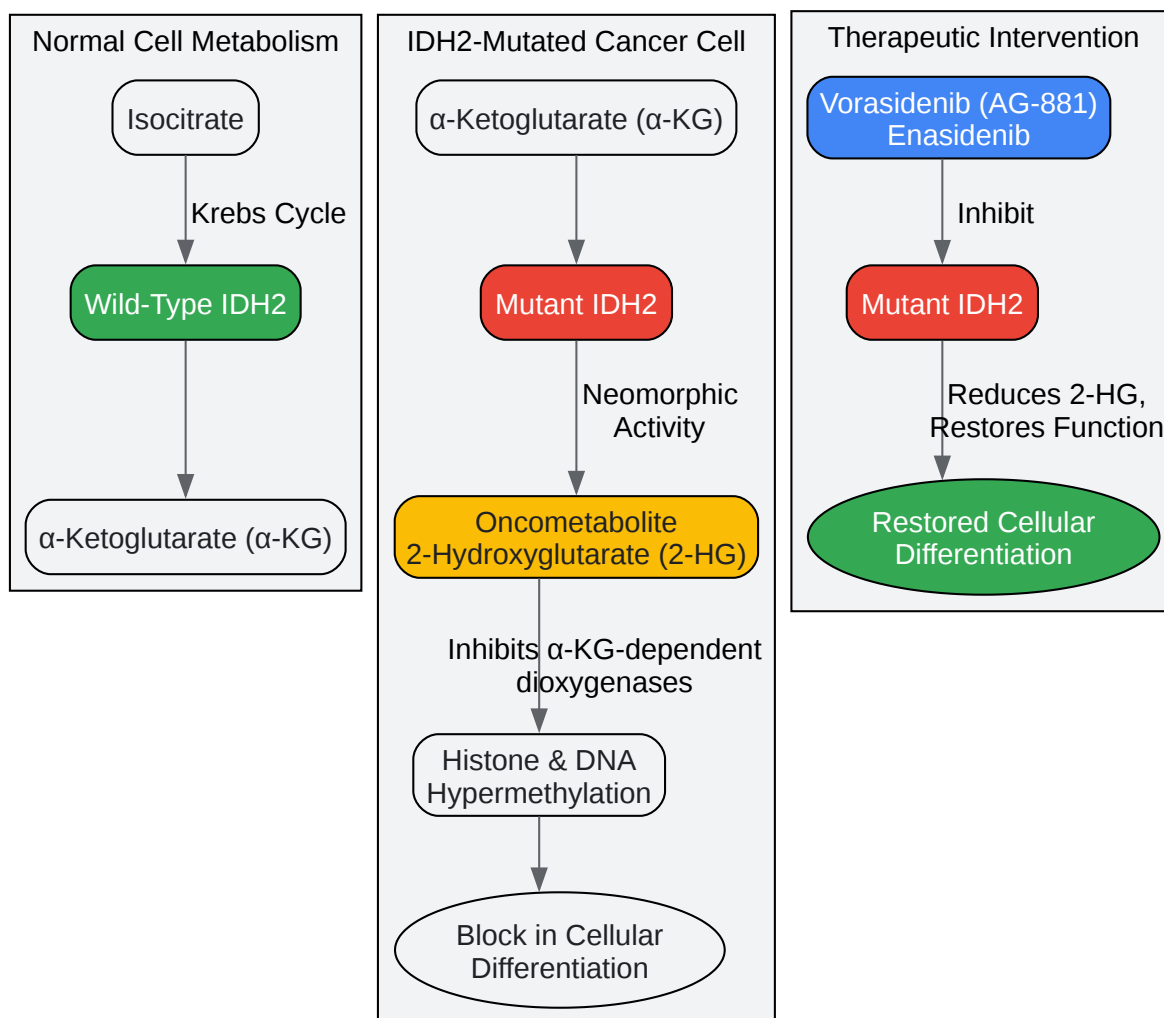
In the landscape of targeted cancer therapies, inhibitors of mutant isocitrate dehydrogenase (IDH) enzymes have emerged as a significant advancement, particularly for hematologic malignancies and solid tumors harboring these specific genetic alterations. This guide provides an objective comparison of two key players in this field: vorasidenib (**AG-881**), a dual inhibitor of mutant IDH1 and IDH2, and enasidenib, a selective inhibitor of mutant IDH2. The focus is on their efficacy, mechanisms of action, and the experimental data supporting their clinical use for researchers, scientists, and drug development professionals.

## Mechanism of Action: Targeting the Neomorphic Activity of Mutant IDH2

Mutations in the isocitrate dehydrogenase 2 (IDH2) gene lead to a neomorphic enzymatic function, causing the conversion of  $\alpha$ -ketoglutarate ( $\alpha$ -KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).<sup>[1][2][3]</sup> This accumulation of 2-HG competitively inhibits  $\alpha$ -KG-dependent enzymes, including histone and DNA demethylases, leading to epigenetic dysregulation, histone and DNA hypermethylation, and a block in cellular differentiation.<sup>[1][2][4]</sup> This process is a key driver in the pathogenesis of several cancers, including acute myeloid leukemia (AML) and gliomas.<sup>[1][2][5]</sup>

Enasidenib is a selective, oral, small-molecule inhibitor that specifically targets mutant IDH2 proteins (variants R140Q, R172S, and R172K).<sup>[1][6]</sup> By binding to and inhibiting the mutant enzyme, enasidenib reduces 2-HG levels, thereby restoring normal cellular differentiation of hematopoietic progenitor cells.<sup>[1][6][7][8]</sup>

Vorasidenib (**AG-881**) is a potent, oral, brain-penetrant dual inhibitor of both mutant IDH1 and IDH2 enzymes.[9][10][11] Its mechanism also involves the inhibition of 2-HG production, leading to the induction of cellular differentiation.[9][11] Its ability to cross the blood-brain barrier makes it a promising agent for brain tumors like glioma.[9][10][12]



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**Caption:** Signaling pathway of mutant IDH2 and therapeutic intervention.

## Quantitative Efficacy Data

The clinical development and approved indications for enasidenib and vorasidenib differ significantly, reflecting their distinct profiles. Enasidenib is primarily established for IDH2-mutant AML, while vorasidenib has shown significant promise in IDH-mutant gliomas.

**Table 1: Efficacy of Enasidenib in Relapsed/Refractory IDH2-Mutant AML**

| Clinical Trial / Study                           | Patient Population          | N       | Overall Response Rate (ORR) | Complete Remission (CR) | Median Overall Survival (OS)                           |
|--|-----------------------------|---------|-----------------------------|-------------------------|--|
| Phase I/II<br>(NCT01915498)[2][3][4][13][14][15] | Relapsed/Refractory AML     | 176-239 | 40.3%                       | 19.3%                   | 9.3 months (overall)                                   |
|  |                             |         |                             |                         | 19.7 months (for patients achieving CR)                |
| Real-world Study[16]                             | Relapsed/Refractory AML     | 124     | 77%                         | -                       | 11 months  |
| IDHENTIFY (Phase III) [14]                       | Older patients with R/R AML | -       | -                           | -                       | Did not meet primary OS endpoint vs. conventional care |

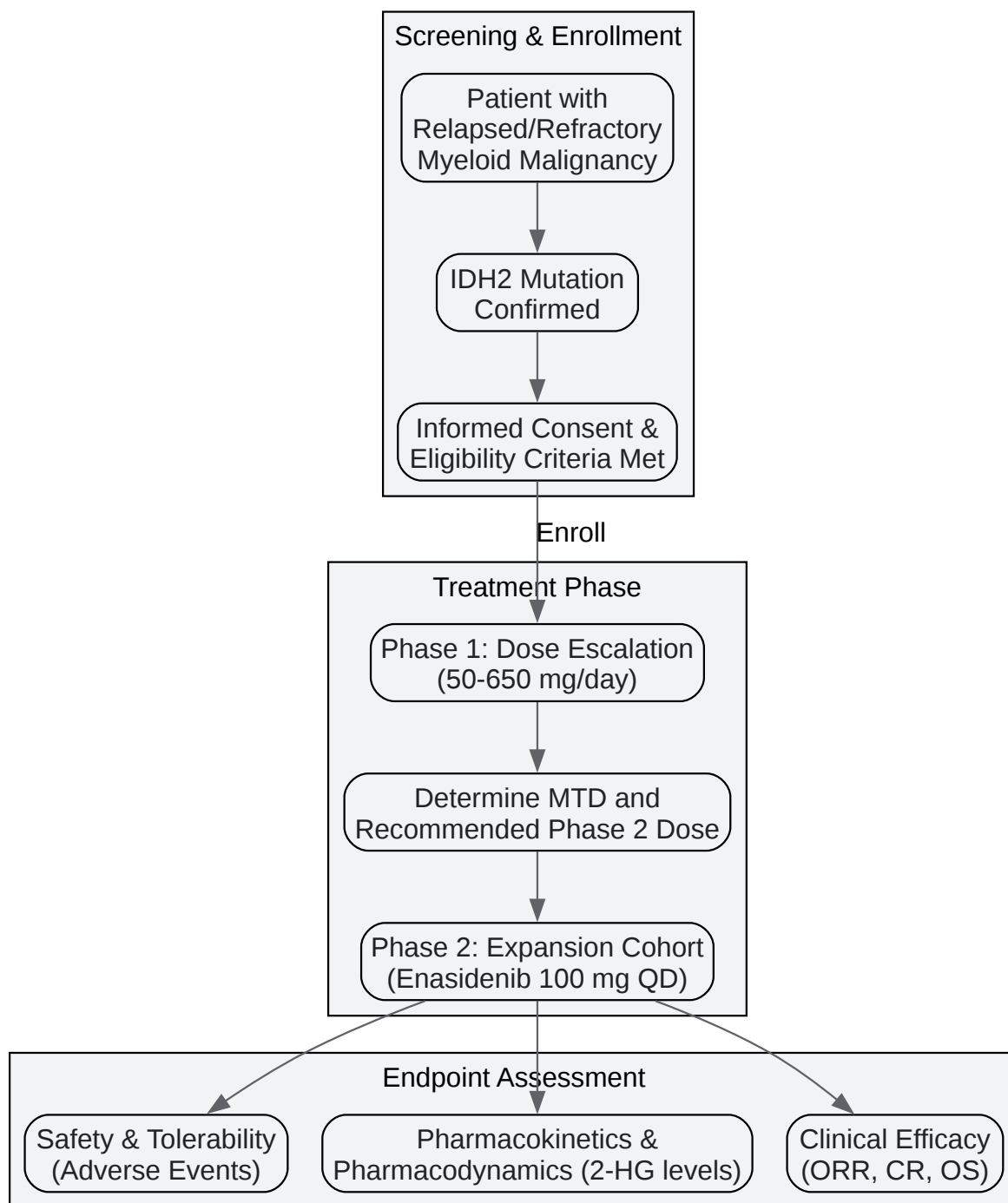
**Table 2: Efficacy of Vorasidenib (AG-881) in IDH-Mutant Glioma**

| Clinical Trial / Study                  | Patient Population                           | N   | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS)  |
|---|--|-----|-------------------------------|---|
| Phase I (NCT02481154) [10][17]          | Recurrent/Progressive Glioma (non-enhancing) | 52  | 18%                           | 36.8 months   |
| INDIGO (Phase III, NCT04164901) [5][18] | Grade 2 Glioma                               | 366 | -                             | Significantly improved vs. placebo (Reduced risk of progression/death by 61%) |

## Experimental Protocols

### Enasidenib: Phase I/II Study in Advanced Myeloid Malignancies (NCT01915498)

- **Study Design:** This was a first-in-human, open-label, dose-escalation and expansion study. [2][4][19]
- **Patient Population:** Patients with advanced myeloid malignancies harboring an IDH2 mutation, with the largest subgroup being patients with relapsed or refractory AML. [4][19] The median age was 67 years. [2]
- **Methodology:** In the dose-escalation phase, patients received enasidenib orally once or twice daily in continuous 28-day cycles at doses ranging from 50 to 650 mg per day. [4][19] The expansion phase utilized a dose of 100 mg once daily, which was selected based on pharmacokinetic, pharmacodynamic profiles, and observed efficacy. [2][15]
- **Endpoints:** The primary objectives were to determine the maximum tolerated dose (MTD) and assess the safety profile. [15][19] Secondary endpoints included clinical activity, such as overall response rate (ORR), duration of response, and overall survival (OS). [2][15]



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**Caption:** Workflow for the Phase I/II trial of Enasidenib (NCT01915498).

## Vorasidenib: Phase III INDIGO Study (NCT04164901)

- Study Design: A global, multicenter, randomized, double-blind, placebo-controlled study.[\[5\]](#)[\[20\]](#)[\[21\]](#)
- Patient Population: Patients aged 12 years or older with residual or recurrent Grade 2 oligodendroglioma or astrocytoma with a confirmed IDH1 or IDH2 mutation who have undergone surgery as their only treatment.[\[20\]](#)[\[21\]](#)
- Methodology: Approximately 366 patients were randomized in a 1:1 ratio to receive either vorasidenib (originally specified as 50 mg once daily, though the final approved dose may vary) or a matched placebo.[\[21\]](#) Treatment was administered in continuous 28-day cycles. Crossover from the placebo arm to the vorasidenib arm was permitted upon confirmed radiographic disease progression.[\[21\]](#)
- Endpoints: The primary endpoint was radiographic progression-free survival (PFS) as assessed by a blinded independent review committee.[\[20\]](#) A key secondary endpoint was the time to next intervention (TTNI).[\[18\]](#)[\[20\]](#)

## Summary and Conclusion

While both vorasidenib (**AG-881**) and enasidenib target the oncogenic pathway driven by IDH mutations, they are not direct competitors and have been developed for different therapeutic niches.

- Enasidenib is a selective IDH2 inhibitor approved for adult patients with relapsed or refractory AML harboring an IDH2 mutation.[\[1\]](#)[\[14\]](#) It has demonstrated an ability to induce durable remissions and improve survival in this heavily pre-treated population, with an overall response rate of about 40%.[\[2\]](#)[\[3\]](#)[\[13\]](#)
- Vorasidenib (**AG-881**) is a dual IDH1 and IDH2 inhibitor with excellent brain penetration, making it particularly suitable for central nervous system malignancies.[\[9\]](#)[\[10\]](#)[\[12\]](#) Its efficacy has been most prominently demonstrated in IDH-mutant low-grade glioma, where it significantly delays disease progression compared to placebo.[\[18\]](#)

For researchers and clinicians, the choice between these agents is dictated by the specific cancer type and the mutational status (IDH1 vs. IDH2). Enasidenib remains a key therapy for

IDH2-mutant hematologic cancers, whereas vorasidenib represents a major therapeutic advance for patients with IDH-mutant gliomas. Future research may explore the efficacy of vorasidenib in hematologic malignancies or the potential for combination therapies to overcome resistance.[22][23][24]

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